molecular formula C9H12O B1330405 2,3,6-Trimethylphenol CAS No. 2416-94-6

2,3,6-Trimethylphenol

Cat. No. B1330405
CAS RN: 2416-94-6
M. Wt: 136.19 g/mol
InChI Key: QQOMQLYQAXGHSU-UHFFFAOYSA-N
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Patent
US04491545

Procedure details

If the reaction mixture comprising 2,5,6-trimethylcyclohex-2-en- 1-one, alkanol, the catalytic amount of copper oxide and hydrogen halide gas, as described above, is allowed to react for a longer time with air or oxygen, 4-halo-2,3,6-trimethylphenol is obtained in addition to 2,3,6-trimethylphenol. If, instead of isolating this product, the reaction mixture is treated, as described above, with an alkali metal alcoholate, and the oxidation with air or oxygen is continued, the 4-halo-2,3,6-trimethylphenol is also converted to 2,3,5-trimethyl-p-benozoquinone. After the reaction products obtained in step A have been treated with an alkali metal alcoholate, they can also be oxidized with tert.-butyl hydroperoxide instead of air or oxygen. Depending on whether trimethylphenol or halotrimethylphenol is the predominant product, subsequent oxidation with tert.-butyl hydroperoxide gives 2,3,5-trimethyl-p-benzoquinone in a yield of from 65 to 80% of theory.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alkanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hydrogen halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3](=[O:10])[CH:4]([CH3:9])[CH:5]([CH3:8])[CH2:6][CH:7]=1.O=O>[Cu]=O>[CH3:9][C:4]1[C:5]([CH3:8])=[CH:6][CH:7]=[C:2]([CH3:1])[C:3]=1[OH:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C(C(C(CC1)C)C)=O
Step Two
Name
alkanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
hydrogen halide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=CC=C1C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04491545

Procedure details

If the reaction mixture comprising 2,5,6-trimethylcyclohex-2-en- 1-one, alkanol, the catalytic amount of copper oxide and hydrogen halide gas, as described above, is allowed to react for a longer time with air or oxygen, 4-halo-2,3,6-trimethylphenol is obtained in addition to 2,3,6-trimethylphenol. If, instead of isolating this product, the reaction mixture is treated, as described above, with an alkali metal alcoholate, and the oxidation with air or oxygen is continued, the 4-halo-2,3,6-trimethylphenol is also converted to 2,3,5-trimethyl-p-benozoquinone. After the reaction products obtained in step A have been treated with an alkali metal alcoholate, they can also be oxidized with tert.-butyl hydroperoxide instead of air or oxygen. Depending on whether trimethylphenol or halotrimethylphenol is the predominant product, subsequent oxidation with tert.-butyl hydroperoxide gives 2,3,5-trimethyl-p-benzoquinone in a yield of from 65 to 80% of theory.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alkanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hydrogen halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3](=[O:10])[CH:4]([CH3:9])[CH:5]([CH3:8])[CH2:6][CH:7]=1.O=O>[Cu]=O>[CH3:9][C:4]1[C:5]([CH3:8])=[CH:6][CH:7]=[C:2]([CH3:1])[C:3]=1[OH:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C(C(C(CC1)C)C)=O
Step Two
Name
alkanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
hydrogen halide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=CC=C1C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.